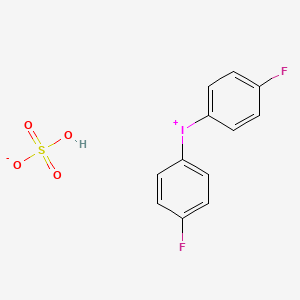
Bis(4-fluorophenyl)iodanium hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-fluorophenyl)iodanium hydrogen sulfate: is an organoiodine compound that features two 4-fluorophenyl groups attached to an iodine atom, with a hydrogen sulfate counterion. This compound is part of the diaryliodonium salts family, which are known for their utility in organic synthesis due to their ability to act as electrophilic arylating agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-fluorophenyl)iodanium hydrogen sulfate typically involves the reaction of iodobenzene with fluorobenzene in the presence of an oxidizing agent such as m-chloroperbenzoic acid. The reaction is carried out under acidic conditions to facilitate the formation of the iodonium ion. The resulting bis(4-fluorophenyl)iodonium intermediate is then treated with sulfuric acid to yield the hydrogen sulfate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(4-fluorophenyl)iodanium hydrogen sulfate can undergo oxidation reactions where the iodine center is further oxidized.
Reduction: The compound can be reduced to form iodobenzene and fluorobenzene.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the iodonium ion acts as an electrophile.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Lewis acids such as aluminum chloride, iron(III) chloride.
Major Products Formed:
Oxidation: Higher oxidation state iodine compounds.
Reduction: Iodobenzene, fluorobenzene.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Bis(4-fluorophenyl)iodanium hydrogen sulfate is used as an arylating agent in organic synthesis. It is particularly useful in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: In biological research, this compound is used to study the effects of arylation on biological molecules. It can be used to modify proteins and nucleic acids to investigate their function and interactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its ability to introduce fluorophenyl groups into drug molecules can enhance their biological activity and stability.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic components. Its reactivity makes it valuable for creating complex molecular architectures.
Mecanismo De Acción
The mechanism of action of bis(4-fluorophenyl)iodanium hydrogen sulfate involves the formation of a highly reactive iodonium ion. This ion can interact with nucleophiles, leading to the formation of new covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. In biological systems, the compound can modify proteins and nucleic acids, affecting their function and interactions.
Comparación Con Compuestos Similares
- Bis(4-fluorophenyl)iodonium triflate
- Bis(4-fluorophenyl)iodonium chloride
- Bis(4-fluorophenyl)iodonium hexafluorophosphate
Comparison:
- Bis(4-fluorophenyl)iodonium triflate: Similar reactivity but different counterion, which can affect solubility and reaction conditions.
- Bis(4-fluorophenyl)iodonium chloride: Also an arylating agent but with a chloride counterion, which may influence the reaction mechanism.
- Bis(4-fluorophenyl)iodonium hexafluorophosphate: Known for its stability and use in various organic reactions, but with a different counterion that can impact its reactivity and applications.
Bis(4-fluorophenyl)iodanium hydrogen sulfate is unique due to its hydrogen sulfate counterion, which can provide different solubility and reactivity profiles compared to other diaryliodonium salts.
Propiedades
Número CAS |
115991-46-3 |
|---|---|
Fórmula molecular |
C12H9F2IO4S |
Peso molecular |
414.17 g/mol |
Nombre IUPAC |
bis(4-fluorophenyl)iodanium;hydrogen sulfate |
InChI |
InChI=1S/C12H8F2I.H2O4S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;1-5(2,3)4/h1-8H;(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
GBDUOAFERZGFHU-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1F)[I+]C2=CC=C(C=C2)F.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


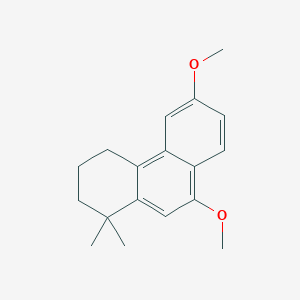
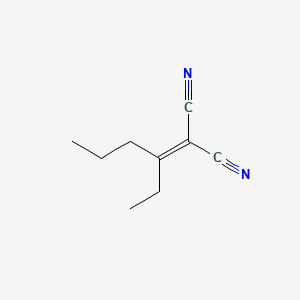
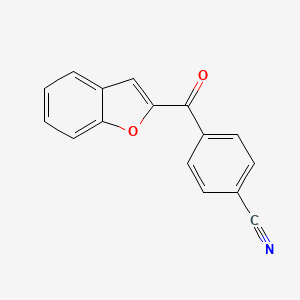
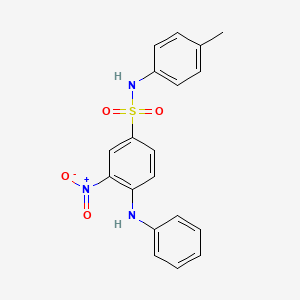
![1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol](/img/structure/B14308052.png)

![2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate](/img/structure/B14308064.png)
![Phenyl[4-(phenylselanyl)phenyl]methanone](/img/structure/B14308077.png)
![Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate](/img/structure/B14308092.png)

![9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid](/img/structure/B14308101.png)
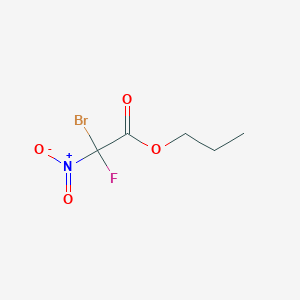
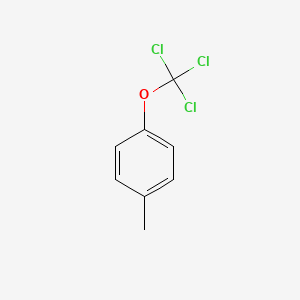
![{[1,1'-Biphenyl]-2,2'-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone)](/img/structure/B14308109.png)
